N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-Fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl substituent. Its structural uniqueness lies in the combination of an allyl group (enhancing lipophilicity and reactivity) and a pyridin-4-yl moiety (contributing to π-π stacking interactions in target binding).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c1-2-11-24-17(13-7-9-20-10-8-13)22-23-18(24)26-12-16(25)21-15-5-3-14(19)4-6-15/h2-10H,1,11-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVZMHLNYYUYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives and halogenated intermediates.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or other acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced amines, alcohols, and other reduced derivatives.
Substitution: Substituted triazoles, pyridines, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Lead Compound Development
This compound serves as a promising lead for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors involved in various diseases. Its triazole ring and fluorophenyl group enhance its binding affinity and specificity towards biological targets, making it a candidate for drug development against conditions such as cancer and inflammation .
Inhibition Studies
Research has indicated that derivatives of this compound can inhibit specific protein kinases, such as p38 MAPK and PDE4. These enzymes are crucial in inflammatory pathways, and their inhibition can lead to therapeutic effects in diseases characterized by excessive inflammation, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
Biological Studies
Interaction with Biological Macromolecules
N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be utilized to study the interactions between small molecules and macromolecules like proteins and nucleic acids. Understanding these interactions is vital for elucidating the mechanisms of disease and developing targeted therapies .
Cellular Assays
The compound has been employed in various cellular assays to assess its biological activity. For example, it has shown efficacy in modulating cell signaling pathways related to apoptosis and cell proliferation, making it a valuable tool for cancer research .
Materials Science
Development of Functional Materials
The unique structural features of this compound make it suitable for the synthesis of new materials with specific properties. Its potential applications include the development of conductive polymers or fluorescent materials, which can be utilized in electronic devices or sensors.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogous triazole-acetamide derivatives. Key structural variations include substitutions on the triazole ring, pyridine position, and acetamide-linked aryl groups. Below is a detailed analysis:
Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
Triazole Substituents: The allyl group in the target compound may confer enhanced conformational flexibility compared to ethyl (OLC-12, OLC-15) or aryl substituents (9e, GPR-17 ligand). This could influence binding kinetics to ionotropic receptors like Orco . Pyridine position: Pyridin-4-yl (target) vs. pyridin-2-yl (OLC-15) or pyridin-3-yl (OLC-12) alters hydrogen-bonding and steric interactions. For example, pyridin-4-yl’s symmetry may improve binding to conserved Orco channel regions .
Acetamide Substituents :
- The 4-fluorophenyl group (target and 9e) enhances metabolic stability and electron-withdrawing effects compared to bulkier substituents (e.g., 4-isopropylphenyl in OLC-12). Fluorine’s electronegativity may improve membrane permeability .
Biological Activity :
- Orco Modulation : OLC-12 and OLC-15 are potent Orco agonists/antagonists, suggesting the target compound’s allyl-pyridin-4-yl combination could similarly interact with insect odorant receptors .
- Antimicrobial Activity : Compound 9e, with a 4-fluorophenyl acetamide and triazole-phenyl group, showed MIC values of 16–32 µg/mL against bacterial strains, implying the target compound’s pyridin-4-yl substitution might enhance or alter this activity .
Pharmacological and Physicochemical Data
Table 2: Comparative Pharmacological and Physicochemical Profiles
Key Findings :
- Antimicrobial Efficacy : Fluorophenyl-triazole derivatives (e.g., 9e, KA3) exhibit moderate-to-high activity, suggesting the target compound’s pyridin-4-yl group may require optimization for similar effects .
- Orco Specificity : OLC-12’s EC50 of 0.8 µM highlights the importance of pyridin-3-yl and ethyl groups for agonism, while the target compound’s allyl substitution may shift efficacy toward antagonism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
